molecular formula C11H14N2O4 B2997786 Ethyl 4-(dimethylamino)-3-nitrobenzoate CAS No. 40700-40-1

Ethyl 4-(dimethylamino)-3-nitrobenzoate

Cat. No.: B2997786
CAS No.: 40700-40-1
M. Wt: 238.243
InChI Key: JBHSGKIODKUQDV-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-3-nitrobenzoate is an organic compound with the molecular formula C11H14N2O4. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a dimethylamino group, and a nitro group on the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis, photoinitiators, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(dimethylamino)-3-nitrobenzoate can be synthesized through several methods. One common method involves the esterification of 4-(dimethylamino)-3-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nitration of ethyl 4-(dimethylamino)benzoate. This process requires careful control of reaction conditions to avoid over-nitration and to ensure the selective formation of the 3-nitro derivative.

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as halides or amines under basic conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Ethyl 4-(dimethylamino)-3-aminobenzoate.

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4-(dimethylamino)-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-(dimethylamino)-3-nitrobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-3-nitrobenzoate can be compared with other similar compounds such as:

    Ethyl 4-(dimethylamino)benzoate: Lacks the nitro group, making it less reactive in certain photoinitiation processes.

    4-(Dimethylamino)benzoic acid: Lacks the ester group, making it more polar and less suitable for certain organic synthesis applications.

    Ethyl 4-aminobenzoate: Lacks both the dimethylamino and nitro groups, making it less versatile in chemical reactions.

The presence of both the dimethylamino and nitro groups in this compound makes it unique and highly useful in various applications, particularly in photoinitiation and organic synthesis.

Biological Activity

Ethyl 4-(dimethylamino)-3-nitrobenzoate (CAS Number: 40700-40-1) is an organic compound characterized by its unique structural features, including a dimethylamino group and a nitro group, which contribute to its significant biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14N2O4C_{11}H_{14}N_{2}O_{4} and a molecular weight of approximately 238.24 g/mol. The compound's structure includes:

  • Ester functional group : Contributes to its reactivity.
  • Dimethylamino group : Enhances biological interactions.
  • Nitro group : Plays a crucial role in its biological activity.

Biological Activities

Research has shown that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies indicate that nitrobenzoate derivatives can exhibit significant antimicrobial effects against various pathogens, making them potential candidates for antibiotic development .
  • Anticancer Effects : Nitrobenzoate compounds have been linked to anticancer activities through mechanisms such as the inhibition of tubulin polymerization and suppression of metastatic activity in cancer cells .
  • Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules. Additionally, the dimethylamino group may facilitate binding to enzymes or receptors involved in various biological pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacteria and fungi
AnticancerInhibits tumor cell proliferation and metastasis
Anti-inflammatoryReduces inflammation in cellular models

Case Studies

  • Anticancer Activity :
    A study investigating the effects of nitrobenzoate-derived compounds found that this compound significantly inhibited the growth of cancer cell lines by disrupting microtubule dynamics, leading to apoptosis in treated cells .
  • Vascular Development Impairment :
    In a zebrafish model, treatment with a nitrobenzoate derivative similar to this compound resulted in impaired vascular development. This was attributed to disrupted endothelial cell migration and proliferation, indicating potential antiangiogenic properties .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight differences in biological activity:

Compound NameCAS NumberKey Features
Ethyl 4-(methylamino)-3-nitrobenzoate71254-71-2Contains a methyl amino group
Methyl 4-amino-3-nitrobenzoate3987-92-6Lacks the ethyl ester functionality
Ethyl p-dimethylaminobenzoateNot specifiedSimilar amine structure but different positioning

Properties

IUPAC Name

ethyl 4-(dimethylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-4-17-11(14)8-5-6-9(12(2)3)10(7-8)13(15)16/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHSGKIODKUQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40700-40-1
Record name ethyl 4-(dimethylamino)-3-nitrobenzoate
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